Alvameline (pyridine-N-oxide)
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Overview
Description
Alvameline (pyridine-N-oxide) is a compound that has garnered significant interest in the scientific community due to its unique chemical properties and potential applications. It is a derivative of pyridine, where the nitrogen atom in the pyridine ring is oxidized to form an N-oxide group. This modification imparts distinct chemical reactivity and biological activity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridine-N-oxide, including Alvameline, typically involves the oxidation of pyridine. Common oxidizing agents used in this process include peracids such as peracetic acid and perbenzoic acid . Other methods involve the use of hydrogen peroxide in combination with catalysts like methyltrioxorhenium or sodium percarbonate . These reactions are generally carried out under mild conditions, making them suitable for large-scale production.
Industrial Production Methods
In industrial settings, the production of pyridine-N-oxide derivatives can be achieved using continuous flow processes. For example, the use of titanium silicalite in a packed-bed microreactor with hydrogen peroxide in methanol as the solvent has been shown to produce pyridine-N-oxides in high yields . This method is not only efficient but also environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Alvameline (pyridine-N-oxide) undergoes various types of chemical reactions, including:
Oxidation: Pyridine-N-oxide can act as an oxidizing agent in organic synthesis.
Reduction: It can be reduced back to pyridine under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as phosphorus oxychloride can be used to convert pyridine-N-oxide to chloropyridines.
Substitution: Nucleophiles such as amines and alcohols can react with pyridine-N-oxide under mild conditions to form substituted products.
Major Products Formed
Oxidation: Formation of α-acetoxy ketones from terminal alkynes.
Reduction: Formation of chloropyridines.
Substitution: Formation of amides and other substituted pyridine derivatives.
Scientific Research Applications
Alvameline (pyridine-N-oxide) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Alvameline (pyridine-N-oxide) involves its interaction with specific molecular targets. For instance, as a partial agonist of the M1 muscarinic acetylcholine receptor, it modulates cholinergic signaling pathways in the brain . Additionally, pyridine-N-oxide derivatives can act as mild Lewis bases, activating Lewis acidic parts of molecules and increasing their reactivity towards electrophiles .
Comparison with Similar Compounds
Similar Compounds
Nicotinic acid N-oxide: A precursor to niflumic acid and pranoprofen.
2,3,5-trimethylpyridine N-oxide: A precursor to the drug omeprazole.
2-chloropyridine N-oxide: A precursor to the fungicide zinc pyrithione.
Uniqueness
Alvameline (pyridine-N-oxide) is unique due to its dual role as an agonist and antagonist at different muscarinic acetylcholine receptors, which makes it a valuable compound for studying cholinergic signaling and developing treatments for related disorders .
Properties
CAS No. |
221549-71-9 |
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Molecular Formula |
C9H15N5O |
Molecular Weight |
209.25 g/mol |
IUPAC Name |
5-(2-ethyltetrazol-5-yl)-1-methyl-1-oxido-3,6-dihydro-2H-pyridin-1-ium |
InChI |
InChI=1S/C9H15N5O/c1-3-13-11-9(10-12-13)8-5-4-6-14(2,15)7-8/h5H,3-4,6-7H2,1-2H3 |
InChI Key |
DTAHTIJECGXNNN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1N=C(N=N1)C2=CCC[N+](C2)(C)[O-] |
Origin of Product |
United States |
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